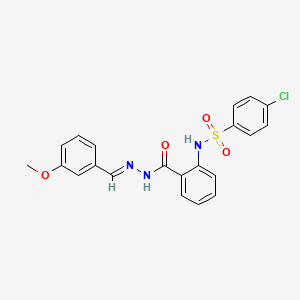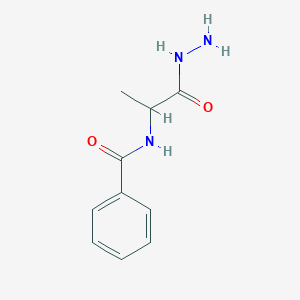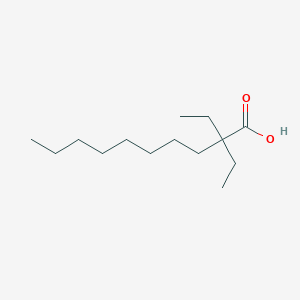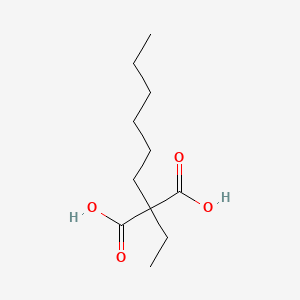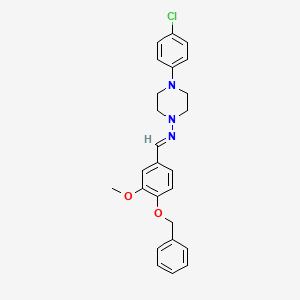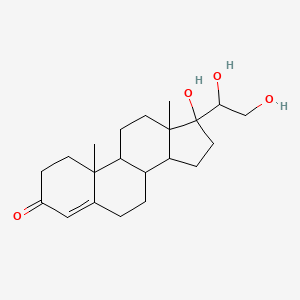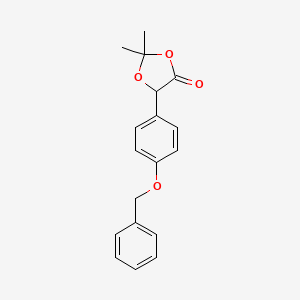
Glyoxal-bis(carbethoxy-imide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethane-1,2-diylidenedicarbamate typically involves the reaction of ethane-1,2-diylidenedicarbamate with diethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ethane-1,2-diylidenedicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one of the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of diethyl ethane-1,2-diylidenedicarboxylate.
Reduction: Formation of diethyl ethane-1,2-diyldicarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl ethane-1,2-diylidenedicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of diethyl ethane-1,2-diylidenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl pentane-1,5-diyldicarbamate: Similar functional groups but with a different carbon chain length.
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate: Contains additional chlorine atoms, leading to different reactivity.
Uniqueness
Diethyl ethane-1,2-diylidenedicarbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot . Its rarity and specialized use in research further highlight its uniqueness .
Propiedades
Número CAS |
35896-51-6 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl (NE)-N-[(2E)-2-ethoxycarbonyliminoethylidene]carbamate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h5-6H,3-4H2,1-2H3/b9-5+,10-6+ |
Clave InChI |
STPPAPQQMQVSNN-NXZHAISVSA-N |
SMILES isomérico |
CCOC(=O)/N=C/C=N/C(=O)OCC |
SMILES canónico |
CCOC(=O)N=CC=NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


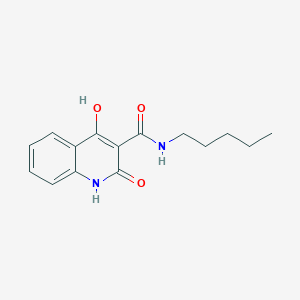


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
